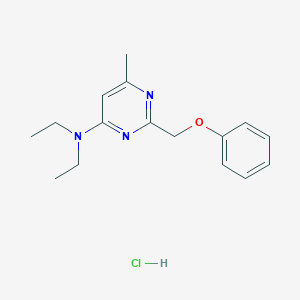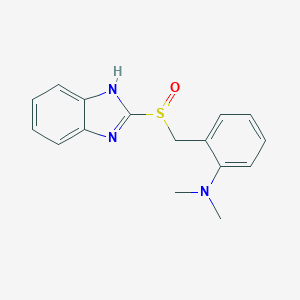
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole
Vue d'ensemble
Description
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as pantoprazole, is a proton pump inhibitor that is widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. Pantoprazole works by inhibiting the activity of the proton pump in the gastric parietal cells, thereby reducing the production of gastric acid.
Applications De Recherche Scientifique
Pantoprazole has been extensively studied for its therapeutic potential in various acid-related disorders such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. It has also been investigated for its potential in the treatment of Helicobacter pylori infection, a common cause of peptic ulcer disease. In addition, 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole has been studied for its potential in the prevention of stress-induced gastric ulcers and for its anti-inflammatory effects.
Mécanisme D'action
Pantoprazole works by irreversibly binding to the proton pump in the gastric parietal cells, thereby inhibiting the production of gastric acid. This results in a decrease in the acidity of the stomach contents, which can help to relieve the symptoms of acid-related disorders.
Effets Biochimiques Et Physiologiques
Pantoprazole has been shown to have a number of biochemical and physiological effects. It can increase the pH of the gastric contents, decrease the volume of gastric acid secretion, and decrease the concentration of pepsin in the gastric juice. Pantoprazole can also increase the levels of gastrin, a hormone that stimulates gastric acid secretion, in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Pantoprazole has several advantages for lab experiments. It is a potent and selective inhibitor of the proton pump, making it a useful tool for studying the role of gastric acid in various physiological processes. However, 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole has some limitations as well. It is not effective against all types of acid-related disorders, and its effects on the gastric mucosa are not fully understood.
Orientations Futures
There are several future directions for research on 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole. One area of interest is the potential use of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole in the treatment of non-acid reflux disease. Another area of interest is the development of new formulations of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole that can be administered via alternative routes such as intravenous injection. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole and its potential long-term effects on the gastric mucosa.
Propriétés
Numéro CAS |
100924-68-3 |
|---|---|
Nom du produit |
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole |
Formule moléculaire |
C16H17N3OS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfinylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3OS/c1-19(2)15-10-6-3-7-12(15)11-21(20)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
JVIHSTYYPRUSFG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
SMILES canonique |
CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
Synonymes |
2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole NC 1300 NC-1300 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

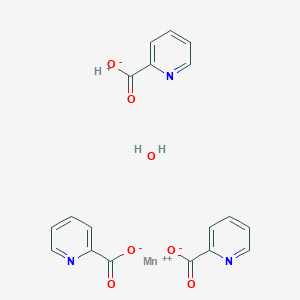

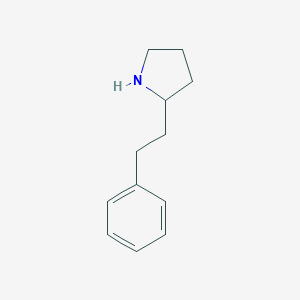

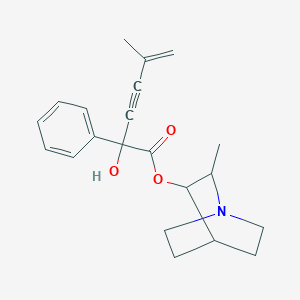

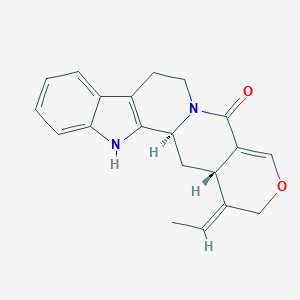
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
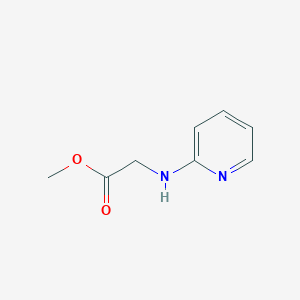
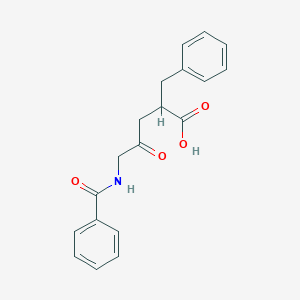

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
